1-(2-Aminopropoxy)-2-bromobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenoxy)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFESASCWEFNLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Aminopropoxy 2 Bromobenzene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For 1-(2-aminopropoxy)-2-bromobenzene, the most logical disconnections involve the carbon-oxygen ether bond and the carbon-bromine bond on the aromatic ring.
A primary disconnection strategy targets the ether linkage (C-O bond). This approach simplifies the molecule into two key synthons: a 2-bromophenoxide anion and a 2-aminopropyl cation equivalent. The corresponding reagents for these synthons would be 2-bromophenol (B46759) and a suitable 2-aminopropanol derivative with a leaving group. This is often a favorable strategy as it builds the core structure from readily accessible precursors.
Alternatively, a disconnection of the C-Br bond suggests a precursor such as 1-(2-aminopropoxy)benzene. The synthesis would then involve a bromination step. This strategy is viable but requires careful consideration of the directing effects of the aminopropoxy group to achieve the desired ortho-bromination.
A third, less common, disconnection could involve the C-N bond of the aminopropoxy side chain. This would lead to a 1-(2-halopropoxy)-2-bromobenzene precursor and ammonia (B1221849) or an ammonia equivalent. The choice of the optimal retrosynthetic pathway depends on factors like the availability of starting materials, reaction efficiency, and control over regioselectivity. rsc.org
Preparative Synthetic Routes for this compound
Based on the retrosynthetic analysis, several preparative routes have been developed for the synthesis of this compound.
Alkylation of Phenolic Precursors (e.g., 2-Bromophenol)
A prevalent and effective method for synthesizing this compound is through the alkylation of a phenolic precursor, most commonly 2-bromophenol. researchgate.net This approach, known as the Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide or another electrophile.
In this specific synthesis, the nucleophile is the 2-bromophenoxide ion, generated by treating 2-bromophenol with a suitable base. This anion then undergoes a nucleophilic substitution reaction with a derivative of 2-aminopropanol. A common reagent for this purpose is 1-amino-2-propanol where the hydroxyl group has been converted into a better leaving group, such as a tosylate or a halide. Alternatively, a protected aminopropanol (B1366323) derivative can be used to avoid side reactions with the amine functionality.
The efficiency of the alkylation reaction is highly dependent on the reaction conditions. researchgate.netthieme-connect.de The choice of solvent, base, and temperature plays a crucial role in maximizing the yield and minimizing side products.
| Parameter | Options | Rationale |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile), Ethers (e.g., THF) | These solvents effectively solvate the cation of the base without deactivating the nucleophilic phenoxide. |
| Base | Strong bases (e.g., NaH, K₂CO₃, Cs₂CO₃) | These bases are required to fully deprotonate the phenol, generating the reactive phenoxide. thieme-connect.de |
| Temperature | Room temperature to elevated temperatures | The optimal temperature depends on the reactivity of the specific substrates and the solvent used. Heating is often necessary to drive the reaction to completion. |
Table 1: Optimization of Reaction Conditions for the Alkylation of 2-Bromophenol
Careful optimization of these parameters is essential for achieving high yields and purity of the desired this compound. researchgate.netthieme-connect.de
Functional Group Interconversions on Pre-existing Scaffolds
An alternative synthetic strategy involves the modification of a pre-existing molecular framework through functional group interconversions. This can be a valuable approach if the starting material is more readily available than the precursors required for the alkylation route.
This approach starts with a molecule that already contains the aminopropoxy side chain, such as 1-(2-aminopropoxy)benzene. The key step is the selective bromination of the benzene (B151609) ring to introduce the bromine atom at the ortho position. studymind.co.ukmasterorganicchemistry.comkhanacademy.orglibretexts.orgchemguide.co.uk
The aminopropoxy group is an ortho-, para-directing group due to the electron-donating nature of the oxygen atom. Therefore, direct bromination of 1-(2-aminopropoxy)benzene would likely yield a mixture of ortho- and para-isomers. To achieve selective ortho-bromination, several strategies can be employed:
Use of a bulky brominating agent: This can sterically hinder the approach to the para position, favoring ortho-substitution.
Directed ortho-metalation (DoM): This powerful technique involves the use of a directing group to deprotonate the ortho position with a strong base, followed by quenching with an electrophilic bromine source. The ether oxygen of the aminopropoxy group could potentially act as a directing group.
Protection of the para-position: If the para-position is blocked with a removable protecting group, bromination will be directed to the ortho-positions.
Introduction of the Aminopropoxy Side Chain
The synthesis of this compound typically involves the nucleophilic substitution of a suitable aminopropanol derivative onto an activated 2-bromophenol. A common strategy is the Williamson ether synthesis, where 2-bromophenol is deprotonated with a base to form the corresponding phenoxide, which then reacts with a protected 2-aminopropanol derivative, such as N-(1-hydroxypropan-2-yl)acetamide. The protecting group is subsequently removed to yield the desired primary amine.
Alternatively, the aminopropoxy side chain can be introduced by reacting 2-bromophenol with 1-amino-2-propanol in the presence of a coupling agent. The specific reaction conditions, including the choice of solvent and base, can be optimized to maximize the yield and purity of this compound.
Enantioselective Synthesis Approaches for Chiral Purity
Achieving high enantiomeric purity of this compound is critical for its potential applications, particularly in pharmaceuticals. Several strategies can be employed to obtain the desired stereoisomer.
One approach involves the use of chiral starting materials. For instance, enantiopure (R)- or (S)-1-amino-2-propanol can be used in the synthesis, leading to the corresponding enantiomer of the final product.
Another strategy is the enantioselective catalytic synthesis. While specific examples for this compound are not extensively documented in readily available literature, general methods for the asymmetric synthesis of related chiral amines and ethers can be adapted. For example, nickel-catalyzed asymmetric hydroamidation of alkenyl boronates has been reported for producing enantioenriched α-aminoboronates, a transformation that could potentially be adapted for the synthesis of chiral aminopropoxy derivatives. nih.gov Similarly, enantioselective palladium-catalyzed cross-coupling reactions of α-bromo carboxamides with aryl boronic acids have been developed to generate chiral α-aryl carboxamides, showcasing the potential for creating stereogenic centers adjacent to an aromatic ring. nih.gov
Advanced Chemical Transformations and Derivatization Strategies for this compound
The bromine atom on the benzene ring of this compound serves as a versatile handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. youtube.com The bromine atom in this compound is well-suited for these transformations.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction can be applied to this compound to introduce various aryl or heteroaryl groups at the 2-position of the phenoxy ring.
The general reaction scheme involves the coupling of this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand and base. libretexts.orgnih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the coupling of aryl bromides. nih.govsnnu.edu.cn The reaction tolerates a wide range of functional groups on both coupling partners. nih.govnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Palladium Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 1-(2-Aminopropoxy)-2-phenylbenzene |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 1-(2-Aminopropoxy)-2-(4-methoxyphenyl)benzene |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 1-(2-Aminopropoxy)-2-(thiophen-2-yl)benzene |
The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It allows for the introduction of an alkyne moiety onto the 2-position of the this compound scaffold.
The reaction proceeds under mild conditions and has been widely used in the synthesis of complex molecules. wikipedia.orglibretexts.org Copper-free Sonogashira coupling protocols have also been developed. nih.gov
Table 2: Examples of Sonogashira Coupling Reactions
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 1-(2-Aminopropoxy)-2-(phenylethynyl)benzene |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 1-(2-Aminopropoxy)-2-((trimethylsilyl)ethynyl)benzene |
| Propargyl alcohol | Pd(OAc)₂ | None (Copper-free) | Cs₂CO₃ | DMF | 3-(2-(2-Aminopropoxy)phenyl)prop-2-yn-1-ol |
Beyond carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions can also be utilized to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The Buchwald-Hartwig amination, a prominent example of a C-N cross-coupling reaction, allows for the reaction of aryl halides with amines to form arylamines. Similarly, C-O coupling reactions can be used to synthesize diaryl ethers.
These reactions would enable the substitution of the bromine atom in this compound with a variety of amine or alcohol nucleophiles, further expanding the structural diversity of its derivatives. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity in these transformations. organic-chemistry.org For instance, the use of bulky phosphine ligands is often necessary to promote the desired coupling. snnu.edu.cn
Table 3: Examples of C-N and C-O Cross-Coupling Reactions
| Nucleophile | Palladium Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-(2-(2-Aminopropoxy)phenyl)aniline |
| Phenol | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 1-(2-Aminopropoxy)-2-phenoxybenzene |
| Morpholine | Pd(dba)₂ / NiXantPhos | NaN(SiMe₃)₂ | CPME | 4-(2-(2-Aminopropoxy)phenyl)morpholine |
Reactivity of the Aminopropyl Moiety
The primary amine group on the propoxy chain is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
The nucleophilic nature of the primary amine in this compound allows for straightforward functionalization through acylation and alkylation reactions.
Acylation: The amine can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction introduces an amide functional group, which can alter the compound's physical and chemical properties. For instance, acetylation with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. While specific studies on this compound are not prevalent in the literature, the general reactivity of primary amines suggests high efficiency for such transformations.
Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. This reaction typically proceeds via an SN2 mechanism. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often a more controlled and preferred method. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
A summary of potential acylation and alkylation reactions is presented below:
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(1-(2-bromophenoxy)propan-2-yl)acetamide |
| Alkylation | Methyl iodide | N-methyl-1-(2-bromophenoxy)propan-2-amine |
| Reductive Amination | Acetone, NaBH3CN | N-isopropyl-1-(2-bromophenoxy)propan-2-amine |
The aminopropyl moiety can undergo oxidative transformations. Oxidation of the primary amine can lead to the formation of an imine. This transformation can be accomplished using various oxidizing agents. If a suitable activating group is present on the nitrogen, further oxidation to a nitrile is also conceivable, although this typically requires more specific and harsher reaction conditions. The literature on the direct oxidation of this compound is scarce, but analogies can be drawn from the oxidation of other primary amines.
While the aminopropyl moiety itself is already in a reduced state, transformations of other functional groups on the molecule could be considered reductive processes in the broader context. For instance, if the amine were part of an amide, its reduction would yield the corresponding amine. More relevant to the existing structure, if the bromo-substituent were to be removed via a reductive dehalogenation, a saturated amine derivative, 1-(2-aminopropoxy)benzene, would be formed.
Chemo- and Regioselective Modifications
The presence of two distinct reactive sites—the primary amine and the bromo-substituted aromatic ring—in this compound allows for the exploration of chemo- and regioselective modifications.
Chemoselectivity: The reactivity of the amine and the aryl bromide can be selectively targeted by choosing appropriate reaction conditions and reagents. For instance, the amine can be selectively acylated or alkylated under basic conditions without affecting the aryl bromide. Conversely, the aryl bromide can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, under conditions that may not significantly affect the primary amine, especially if the amine is protected.
Regioselectivity: In the context of the aromatic ring, the bromo-substituent directs electrophilic aromatic substitution to the ortho and para positions relative to the bromine atom. However, the ether linkage is an ortho, para-directing group as well. The interplay of these two groups would dictate the regiochemical outcome of such reactions. For metal-catalyzed cross-coupling reactions, the reaction will occur selectively at the carbon-bromine bond.
Development of Analytical Derivatization Reagents
Primary amines are often derivatized to enhance their detectability in analytical techniques like HPLC or GC-MS. While there is no specific information on the use of this compound as a starting material for such reagents, its structure lends itself to this application. The amine functionality can be reacted with a chromophoric or fluorophoric tag. For example, reaction with dansyl chloride would yield a highly fluorescent sulfonamide derivative, enabling sensitive detection. The bromo-substituent could also be utilized to introduce other functionalities that could serve as a handle for detection or separation.
Advanced Spectroscopic and Structural Elucidation of 1 2 Aminopropoxy 2 Bromobenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No publicly accessible ¹H NMR, ¹³C NMR, or advanced 2D NMR data for 1-(2-Aminopropoxy)-2-bromobenzene could be located. This includes:
Proton (¹H) and Carbon (¹³C) NMR for Structural Connectivity
Specific chemical shifts, coupling constants, and integration values for the protons and carbons of this compound are not documented in the searched scientific literature. Therefore, a data table and a detailed analysis of its structural connectivity based on experimental NMR data cannot be generated.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
There are no published COSY, HSQC, HMBC, or NOESY spectra for this compound. An analysis of through-bond and through-space correlations to confirm the molecular structure is therefore not possible.
Solid-State NMR and Dynamic NMR for Conformational Studies
Information regarding the use of solid-state NMR or dynamic NMR to study the conformational properties of this compound in the solid state or in solution is absent from the available literature.
X-ray Crystallography and Diffraction Analysis
No crystallographic information files (CIFs) or published studies on the single-crystal X-ray diffraction of this compound were found.
Determination of Molecular Conformation and Crystal Packing
Without experimental X-ray diffraction data, the precise molecular conformation, bond angles, bond lengths, and the arrangement of molecules within a crystal lattice (crystal packing) remain undetermined. A data table of crystallographic parameters cannot be created.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
A detailed analysis of the specific intermolecular forces, such as hydrogen bonds involving the amine group, potential halogen bonds from the bromine atom, or π-stacking interactions between the benzene (B151609) rings, is contingent on crystallographic data, which is not available.
Absolute Configuration Assignment for Chiral Forms
The presence of a stereocenter in the aminopropoxy side chain of this compound necessitates the determination of its absolute configuration. Techniques such as Vibrational Circular Dichroism (VCD) and single-crystal X-ray diffraction are powerful methods for such assignments.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms and can provide detailed conformational information in solution. mdpi.comnih.gov For a definitive assignment, the experimental VCD spectrum is compared with the theoretical spectrum calculated for a specific enantiomer (e.g., the R or S configuration). A good agreement between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov While specific VCD data for this compound is not available in the reviewed literature, this combined experimental and computational approach remains a gold standard for determining the absolute configuration of chiral molecules in solution. nih.govrsc.org
Single-crystal X-ray diffraction offers the most direct method for determining the absolute configuration of a molecule. nih.govnih.gov This technique requires the successful growth of a high-quality single crystal of one of the enantiomers. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov The determination of the Flack parameter in the final stages of the crystallographic analysis can definitively establish the absolute stereochemistry of the molecule. nih.gov Although a crystal structure for this compound has not been reported in the searched literature, this method would provide conclusive proof of its absolute configuration.
Mass Spectrometry (MS) Characterization
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₉H₁₂BrNO), the exact mass can be calculated and compared to the experimentally measured value to confirm its composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. asdlib.org This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, corresponding to the molecule containing each bromine isotope.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound [M+H]⁺
| Formula | Isotope | Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| C₉H₁₃⁷⁹BrNO⁺ | ⁷⁹Br | 230.0235 | 100.0 |
| C₉H₁₃⁸¹BrNO⁺ | ⁸¹Br | 232.0214 | 97.3 |
Note: This table is theoretical and serves as an example of the expected HRMS data.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (for instance, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecule's structure and connectivity. osu.edu
For this compound, several fragmentation pathways can be predicted based on its structure. The ether linkage and the C-Br bond are likely sites for cleavage. The presence of the bromine atom in a fragment is indicated by the characteristic 1:1 isotopic doublet. nih.gov
Predicted Fragmentation Pathways:
Loss of the aminopropyl group: Cleavage of the ether C-O bond could lead to the formation of a bromophenoxy radical and an aminopropyl cation, or a bromophenol ion after rearrangement.
Loss of a bromine atom: A common fragmentation pathway for bromoaromatic compounds is the loss of the bromine atom, which would result in a fragment ion at m/z 150. asdlib.org
Cleavage within the side chain: Fragmentation can occur along the aminopropoxy chain, for example, through the loss of an ethylamine (B1201723) radical.
Table 2: Predicted Major Fragment Ions for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 230/232 | 150 | Br | [C₉H₁₂NO]⁺ |
| 230/232 | 172/174 | C₃H₇N | [C₆H₅BrO]⁺ |
| 230/232 | 77 | C₃H₇N + Br + CO | [C₅H₅]⁺ |
Note: This table is based on predicted fragmentation pathways and not on experimental data for the specific compound.
To analyze complex mixtures or to purify the compound before analysis, mass spectrometry is often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).
GC-MS: For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. While this compound might be amenable to GC-MS analysis, derivatization of the primary amine group may be necessary to improve its chromatographic properties. In a GC-MS analysis, the retention time would provide one level of identification, while the mass spectrum would confirm the identity and structure. researchgate.net
LC-MS: Liquid Chromatography-Mass Spectrometry is a highly versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. nih.govnih.gov An LC-MS method would separate this compound from impurities or other components of a mixture. Chiral LC columns could even be used to separate the R and S enantiomers prior to their detection by the mass spectrometer. The use of techniques like electrospray ionization (ESI) would gently ionize the molecule, typically forming the protonated molecule [M+H]⁺, which can then be subjected to MS and MS/MS analysis. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the vibrations of its chemical bonds.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent parts: the substituted benzene ring, the ether linkage, and the primary amine.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups.
N-H vibrations: The primary amine group (-NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations. A broad absorption due to N-H bending may also be observed around 1600 cm⁻¹.
C-H vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy group would appear just below 3000 cm⁻¹.
C-O stretching: The aryl-alkyl ether linkage would show a strong, characteristic C-O stretching band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
C-Br vibration: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. uwosh.edu
Aromatic C=C vibrations: Benzene ring C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. uwosh.edu
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. nih.govimperial.ac.uk
The symmetric vibrations of the benzene ring are often strong in the Raman spectrum.
The C-Br bond vibration may also be observable.
The non-polar C-C bonds of the propoxy chain would also contribute to the Raman spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Primary Amine | N-H stretch | 3300 - 3500 | IR |
| Primary Amine | N-H bend | 1590 - 1650 | IR |
| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | C-H stretch | 2850 - 2960 | IR, Raman |
| Aryl-Alkyl Ether | C-O-C stretch | 1200 - 1275 | IR |
| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |
| Bromoarene | C-Br stretch | 500 - 600 | IR, Raman |
Note: This table presents typical frequency ranges for the functional groups and is not based on experimental data for the specific compound.
Conformational Changes and Environmental Effects
In non-polar solvents, intramolecular hydrogen bonding between the amino group's hydrogen atoms and the ether oxygen is a potential stabilizing interaction. This would lead to a more compact, folded conformation. In contrast, in polar protic solvents, intermolecular hydrogen bonding with the solvent molecules would likely dominate, favoring more extended, open conformations of the side chain.
Temperature variations also play a crucial role; higher temperatures provide the necessary energy to overcome rotational barriers, leading to a more dynamic equilibrium with a wider range of accessible conformations. The bulky bromine atom on the benzene ring may also exert steric hindrance, further constraining the possible orientations of the aminopropoxy side chain relative to the aromatic ring. While specific experimental data on this compound is not available, these general principles of conformational analysis provide a framework for understanding its potential structural dynamics.
Other Spectroscopic Methods (e.g., UV-Vis, Circular Dichroism for Chiral Compounds)
Further spectroscopic characterization of this compound can be achieved through methods such as Ultraviolet-Visible (UV-Vis) spectroscopy and, given the chirality of the molecule, Circular Dichroism (CD) spectroscopy.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the brominated benzene ring. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For bromobenzene (B47551), absorptions are known to occur around 210 nm and 260 nm, corresponding to π-π* transitions. The presence of the aminopropoxy substituent is likely to cause a slight shift in the position and intensity of these bands (a chromophoric shift) due to its electronic influence on the aromatic system. The specific absorption maxima (λmax) and molar absorptivity values would provide quantitative data on the electronic structure of the molecule.
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-Polar Solvent
| Transition Type | Expected λmax (nm) | Notes |
|---|---|---|
| π-π* | ~210 | High-energy transition of the benzene ring. |
| π-π* | ~260-270 | Lower-energy transition, potentially showing fine structure. The aminopropoxy group may cause a slight red or blue shift compared to bromobenzene. |
Circular Dichroism (CD) Spectroscopy
Since this compound contains a chiral center at the second carbon of the propoxy chain, it is an optically active molecule. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral compounds. CD measures the differential absorption of left and right circularly polarized light. A CD spectrum would provide unique information about the three-dimensional structure and absolute configuration of the enantiomers of this compound.
The Cotton effects (peaks in the CD spectrum) would correspond to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. Therefore, CD spectroscopy could be used to distinguish between the (R) and (S) enantiomers of this compound. Furthermore, changes in the CD spectrum upon varying solvent or temperature could provide detailed insights into the conformational changes occurring in the chiral environment of the molecule.
Computational and Theoretical Investigations of 1 2 Aminopropoxy 2 Bromobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. For a molecule like 1-(2-Aminopropoxy)-2-bromobenzene, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Electronic Structure Determination (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure dictates the chemical behavior of a molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate the molecule's ability to donate electrons, highlighting nucleophilic sites. Conversely, the LUMO's energy and location point to the molecule's capacity to accept electrons, identifying electrophilic sites.
For this compound, one would expect the HOMO to be localized primarily on the aminopropoxy group, specifically the nitrogen and oxygen atoms, and to some extent on the π-system of the benzene (B151609) ring. The LUMO would likely be distributed over the bromobenzene (B47551) ring, influenced by the electron-withdrawing bromine atom.
The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule. In this compound, the amine and ether oxygen would be regions of negative potential (red/yellow), while the hydrogens of the amino group and the area around the bromine atom might show positive potential (blue).
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | 0.5 to 1.5 |
| HOMO-LUMO Gap | 6.0 to 8.0 |
Note: This table is for illustrative purposes only and is not based on actual experimental or calculated data.
Energetics of Conformations and Isomers
Furthermore, the study of constitutional isomers, such as moving the bromine atom to the meta or para position, and their relative energies would provide insights into the stability of the ortho-substituted isomer.
Table 2: Hypothetical Relative Energies of 1-(2-Aminopropoxy)-bromobenzene Isomers
| Isomer | Relative Energy (kcal/mol) |
| This compound | 0 (Reference) |
| 1-(2-Aminopropoxy)-3-bromobenzene | +0.5 to +1.5 |
| 1-(2-Aminopropoxy)-4-bromobenzene | -0.5 to +0.5 |
Note: This table is for illustrative purposes only and is not based on actual experimental or calculated data.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms in the molecule. For instance, the aromatic protons would appear in distinct regions depending on their proximity to the bromine and aminopropoxy substituents.
Vibrational Frequencies: The prediction of infrared (IR) and Raman spectra involves calculating the vibrational frequencies corresponding to the stretching and bending of bonds. These calculated frequencies, when compared to experimental spectra, can confirm the presence of specific functional groups, such as the N-H and C-O stretches of the aminopropoxy group and the C-Br stretch.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry can map out the energetic landscape of a chemical reaction, providing a detailed understanding of how reactants are converted into products.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
For any proposed synthesis or transformation of this compound, identifying the transition state (TS) is paramount. The TS is the highest energy point along the reaction pathway. Computational methods are used to locate the geometry and energy of the TS.
Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation traces the reaction path downhill from the transition state, connecting it to the corresponding reactants and products on the potential energy surface. This confirms that the identified TS is indeed the correct one for the reaction of interest.
Activation Energies and Reaction Pathways for Synthesis and Transformations
By calculating the energies of the reactants, transition states, and products, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. Comparing the activation energies of different possible reaction pathways allows chemists to predict which pathway is more favorable.
For the synthesis of this compound, a common route might involve the Williamson ether synthesis, reacting 2-bromophenol (B46759) with a 2-aminopropyl halide. A computational study could model this Sₙ2 reaction, calculating the activation energy and providing a detailed picture of the bond-forming and bond-breaking processes.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules.
Conformational Dynamics and Energetic Landscapes
The conformational flexibility of this compound is primarily determined by the rotation around the C-O and C-C single bonds of the aminopropoxy side chain. Theoretical calculations on analogous systems, such as trans-2-bromo-alkoxycyclohexanes and 1-bromo-2-propanol, indicate that the conformational preferences are influenced by a balance of steric and electronic effects. nih.govnih.gov
Molecular dynamics simulations could provide further insights into the conformational dynamics by simulating the movement of the atoms over time. These simulations would reveal the accessible conformational space and the transition states connecting different conformers.
Table 2: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Key Feature |
| A | ~60° (gauche) | 0.0 | Potential for intramolecular hydrogen bonding |
| B | ~180° (anti) | +1.2 | Extended side chain conformation |
| C | ~-60° (gauche) | +0.8 | Alternative gauche conformation |
Note: The relative energies are hypothetical and for illustrative purposes only.
Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a crucial role in determining the physical properties and intermolecular recognition of molecules. nih.gov In the case of this compound, several types of non-covalent interactions are expected to be significant.
Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the oxygen atom of the ether linkage and the nitrogen atom itself can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the amine and the ether oxygen is possible in certain conformations.
Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule.
π-Stacking: The benzene ring can engage in π-π stacking interactions with other aromatic rings.
The interplay of these non-covalent interactions will dictate the packing of the molecules in the solid state and influence its solubility and other physical properties. Aromatic-carbonyl interactions, a related type of non-covalent force, have been shown to be significant in similar systems and could be relevant for derivatives of the title compound. tmc.eduresearchgate.net
In Silico Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
In silico structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, enabling the rational design of new molecules with improved biological activity. researchgate.netdrugdesign.org While there are no specific SAR studies reported for this compound, a hypothetical SAR campaign can be outlined for the optimization of this scaffold for a putative biological target.
The core scaffold of this compound presents several points for chemical modification to explore the SAR. A systematic approach would involve modifying different parts of the molecule and assessing the impact on the hypothetical biological activity.
Table 3: Hypothetical SAR Study on the this compound Scaffold
| Modification Site | Rationale for Modification | Potential Impact on Activity |
| Aromatic Ring | Explore the effect of substituent size, electronics, and position on binding affinity and selectivity. | Introduction of electron-withdrawing or -donating groups could modulate the electronic properties of the ring and its interactions with the target. |
| Aminopropoxy Chain | Vary the length and branching of the linker to optimize the positioning of the amino group within the binding site. | A longer or shorter linker could improve or disrupt key interactions with the target protein. |
| Amino Group | Modify the basicity and hydrogen bonding capacity of the amino group. | Conversion to a secondary or tertiary amine, or acylation, could alter the hydrogen bonding network and overall polarity. |
| Bromo Substituent | Replace with other halogens or functional groups to probe for halogen bonding pockets or other specific interactions. | Substitution with fluorine, chlorine, or iodine could systematically vary the strength of halogen bonding. |
Computational techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking would be employed to guide the design of new analogs and to understand the molecular basis for the observed SAR. The ultimate goal of such a study would be to develop a predictive model that can identify new derivatives with enhanced potency and selectivity. nih.govnih.govmdpi.commdpi.com
Advanced Research Applications and Future Directions for 1 2 Aminopropoxy 2 Bromobenzene Scaffolds
Design and Synthesis of Novel Scaffolds for Chemical Biology
The aminopropoxy and bromobenzene (B47551) moieties of 1-(2-Aminopropoxy)-2-bromobenzene provide a foundation for designing sophisticated molecules for biological applications. These include tools for studying complex biological processes and probes for detecting specific analytes.
The this compound scaffold holds promise for the design of molecules that can selectively bind to biological targets such as enzymes and receptors. The primary amine can act as a hydrogen bond donor and acceptor, or be protonated to form ionic interactions, which are crucial for binding to the active sites of many proteins. The ether oxygen can also participate in hydrogen bonding.
Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and ligand binding. nih.govacs.org Halogen bonds can be surprisingly strong and directional, contributing to the affinity and selectivity of a ligand for its target. acs.org The interplay of these different interactions could be harnessed to create potent and selective inhibitors or modulators of biological targets.
Table 1: Potential Non-Covalent Interactions of the this compound Scaffold with Biological Targets
| Functional Group | Potential Interaction Type | Interacting Partner in Biological Systems |
| Primary Amine (-NH2) | Hydrogen Bonding, Ionic Interactions | Amino acid residues (e.g., Asp, Glu, Ser), Phosphate groups |
| Ether Oxygen (-O-) | Hydrogen Bonding | Amino acid residues (e.g., Ser, Thr, Tyr) |
| Bromine Atom (-Br) | Halogen Bonding | Carbonyl oxygen, Hydroxyl groups, Aromatic rings |
The primary amine of the this compound scaffold is a key functional group for the development of fluorescent probes. This amine can be readily reacted with a variety of amine-reactive fluorophores, such as those based on fluorescein, rhodamine, or cyanine (B1664457) dyes, to create fluorescently labeled molecules. thermofisher.com These probes could be designed to target specific cellular components or to respond to changes in the cellular environment.
For instance, by attaching a recognition moiety for a particular analyte to the scaffold, a turn-on or ratiometric fluorescent sensor could be developed. The aminopropoxy chain provides a flexible linker to separate the fluorophore from the recognition unit, which can be advantageous in probe design. The development of such probes is crucial for advancing our understanding of cellular processes in real-time. rsc.orgmdpi.com
Table 2: Examples of Amine-Reactive Fluorophores for Potential Labeling of the this compound Scaffold
| Fluorophore Class | Reactive Group | Potential Application |
| Fluorescein | Isothiocyanate (FITC) | General protein labeling |
| Rhodamine | Succinimidyl ester | pH sensing, Ion detection |
| BODIPY | Succinimidyl ester | Live-cell imaging |
| NBD (Nitrobenzoxadiazole) | Chloride | Labeling of amines in hydrophobic environments thermofisher.comnih.gov |
Contributions to Catalysis Research
The structural elements of this compound make it an interesting candidate for applications in catalysis, particularly in the design of ligands for transition metal-catalyzed reactions.
The aminopropoxy moiety can act as a bidentate N,O-ligand, capable of coordinating to a metal center through both the nitrogen of the amine and the oxygen of the ether. Such bidentate ligands are widely used in transition metal catalysis to control the reactivity and selectivity of the metal center. By modifying the substituents on the aromatic ring or the aminopropoxy chain, the steric and electronic properties of the ligand can be fine-tuned to optimize catalytic performance for specific reactions.
The presence of a bromine atom on the aromatic ring makes the this compound scaffold a useful substrate for studying the mechanisms of catalytic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The carbon-bromine bond can be activated by a transition metal catalyst, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Studying the kinetics and intermediates of such reactions with this substrate could provide valuable insights into the catalytic cycle and help in the development of more efficient catalytic systems. researchgate.net
Development in Materials Science
The this compound scaffold also has potential applications in materials science. The presence of both an amine and a bromine atom allows for its incorporation into polymers through different polymerization techniques. For example, the amine group can react with epoxides or isocyanates to form thermosetting polymers, while the bromo-substituted aromatic ring can be used in polycondensation reactions.
Furthermore, brominated aromatic compounds are well-known for their flame-retardant properties. cetjournal.itmdpi.compinfa.eu Incorporating the this compound scaffold into a polymer backbone could enhance the fire resistance of the resulting material. The aminopropoxy chain could also impart other desirable properties, such as improved flexibility or adhesion. Research in this area could lead to the development of new high-performance materials with enhanced safety features.
Emerging Research Avenues
Beyond its use in materials, the this compound scaffold is a target for the development of new analytical techniques and a substrate for exploring novel chemical reactions.
The sensitive and accurate quantification of chiral amines in complex matrices is a significant analytical challenge. Chemical derivatization is a powerful strategy to enhance the detectability and chromatographic separation of target analytes. nih.gov The primary amine of this compound is an ideal site for derivatization.
Because the molecule is chiral, its enantiomers may exhibit different biological activities or be precursors to stereoisomeric products. Separating and quantifying these enantiomers often requires chiral chromatography or, more flexibly, derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric pairs can then be separated on a standard achiral column (indirect enantioseparation). nih.govresearchgate.net Reagents such as o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol (e.g., N-isobutyryl-L-cysteine) can react with the primary amine to form fluorescent and readily separable diastereomers for LC-MS analysis. researchgate.net The introduction of a fluorescent tag or a group that enhances ionization efficiency for mass spectrometry can significantly lower the limits of detection. nih.gov
Table 3: Potential Chiral Derivatization Reagents for the Primary Amine Group
| Reagent Class | Example Reagent | Analyte Functional Group | Detection Method | Advantage |
|---|---|---|---|---|
| Isothiocyanates | Phenyl isothiocyanate (PITC) derivatives science.gov | Primary/Secondary Amine | UV, MS | Forms stable thiourea (B124793) derivatives. |
| Chloroformates | (+)-1-(9-Anthryl)-2-propyl chloroformate science.gov | Primary/Secondary Amine | Fluorescence, MS | Introduces a highly fluorescent anthryl group. |
| OPA / Chiral Thiol | o-Phthalaldehyde / N-acetyl-L-cysteine nih.gov | Primary Amine | Fluorescence, MS | Fast reaction kinetics, forms fluorescent isoindole derivatives. |
| Activated Amides | Marfey's Reagent (FDAA) researchgate.net | Primary/Secondary Amine | UV, MS | Widely used for amino acid analysis. |
| Benzofurazan-based | NBD-(S)-APy nih.gov | Primary/Secondary Amine | Fluorescence, MS | Forms highly fluorescent derivatives. |
The this compound scaffold contains two key functional groups for synthetic transformations: the aryl bromide and the primary amine. These sites allow for the exploration of novel reactivity to generate a diverse library of derivatives.
Aryl Bromide Transformations: The C-Br bond is a versatile handle for a multitude of modern cross-coupling reactions. Beyond traditional palladium-catalyzed methods, newer protocols involving nickel and photoredox catalysis offer milder and more functional-group-tolerant pathways. rsc.orgnih.govacs.org For example, Ni/photoredox dual catalysis can facilitate the coupling of aryl bromides with a wide range of partners under mild conditions, including those that generate C(sp³)-hybridized fragments. rsc.org Such reactions could be used to install new alkyl or functionalized groups at the 2-position of the benzene (B151609) ring. Furthermore, photoredox catalysis enables direct arylation reactions or multi-component couplings involving aryl bromides and oxygen, opening pathways to previously inaccessible hydroxyaryl products. rsc.orgnih.gov
Primary Amine Transformations: The primary amine is a nucleophilic center that can undergo a vast array of reactions. Modern synthetic methods provide novel ways to modify primary amines beyond simple acylation or alkylation. For instance, quinone-mediated oxidation can generate a reactive ketimine intermediate in situ, which can then be intercepted by various carbon nucleophiles to create challenging α-tertiary amines. nih.gov Reductive amination remains a staple for forming secondary and tertiary amines, with modern catalysts based on iridium or cobalt offering high selectivity under mild conditions. organic-chemistry.org Furthermore, post-synthetic modification strategies, often used in the context of metal-organic frameworks, demonstrate how primary amines can be converted into a wide range of other functionalities through tandem reaction sequences. researchgate.net The exploration of these advanced synthetic methods on the this compound scaffold could rapidly generate complex molecules with novel properties.
Q & A
Basic: What are the optimal synthetic routes for 1-(2-Aminopropoxy)-2-bromobenzene in academic research?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach includes:
- Step 1 : React 2-bromophenol with 2-aminopropanol under basic conditions (e.g., K₂CO₃) to substitute the hydroxyl group with the aminopropoxy moiety .
- Step 2 : Optimize reaction conditions (e.g., reflux in acetone or THF) to achieve high yields (>80%) and purity. Adjust stoichiometry to minimize side products like unreacted phenol derivatives .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Validate purity using HPLC or NMR .
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
Use a combination of spectroscopic and computational techniques:
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, aminopropoxy CH₂ at δ 3.4–4.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₉H₁₃BrN₂O: calc. 256.01 g/mol).
- Collision Cross-Section (CCS) Analysis : Compare predicted CCS values (e.g., [M+H]⁺: ~136.2 Ų) with experimental ion mobility data to validate conformation .
Advanced: What strategies resolve contradictions in reactivity data for halogenated aminopropoxy compounds?
Methodological Answer:
Contradictions (e.g., unexpected substitution patterns) can arise from steric hindrance or competing reaction pathways. Mitigation strategies include:
- Kinetic vs. Thermodynamic Control : Use temperature-modulated reactions (e.g., low temps favor kinetic products like para-substitution, while high temps favor thermodynamically stable isomers) .
- Computational Modeling : Apply DFT calculations to predict activation barriers for competing pathways (e.g., C-H vs. C-B bond activation in borylation reactions) .
- Isotopic Labeling : Track regioselectivity using deuterated analogs to confirm mechanistic hypotheses .
Advanced: How do steric and electronic effects influence the reactivity of this compound?
Methodological Answer:
- Steric Effects : The bulky aminopropoxy group directs electrophilic substitution to the para position of the bromine. Steric maps from molecular dynamics simulations can predict preferred reaction sites .
- Electronic Effects : Electron-withdrawing bromine deactivates the ring, while the aminopropoxy group (electron-donating) enhances nucleophilic aromatic substitution. Use Hammett constants (σ⁺) to quantify substituent effects .
- Comparative Studies : Benchmark reactivity against analogs (e.g., 1-(3-Bromopropoxy)-4-chlorobenzene) to isolate steric/electronic contributions .
Advanced: What catalytic systems improve the efficiency of C-B bond formation in derivatives of this compound?
Methodological Answer:
- Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Use Pd(PPh₃)₄ (5 mol%) in DMF at 80°C for biaryl synthesis .
- Grignard Reagents : Generate intermediates via halogen-lithium exchange (e.g., o-dibromobenzene + nBuLi at −130°C) to introduce phosphine ligands for coordination chemistry .
- Photoredox Catalysis : Explore visible-light-driven C-H borylation using Ir(ppy)₃ to functionalize inert positions .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound?
Methodological Answer:
- HPLC-MS : Quantify impurities using a C18 column (ACN/water mobile phase) and monitor degradation under stress conditions (e.g., heat, UV light) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C suggests suitability for high-temp reactions) .
- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) to guide formulation for biological assays .
Advanced: What are the pharmacological implications of structural analogs of this compound?
Methodological Answer:
- Anticancer Agents : Derivatives with pyrrolidinylcarbonyl groups show IC₅₀ values <1 µM against prostate cancer cells via apoptosis induction .
- Alpha-1 Adrenergic Antagonists : Structural analogs (e.g., tamsulosin precursors) selectively inhibit bladder neck receptors, improving urinary flow .
- Neuroprotective Scaffolds : Modify the aminopropoxy chain to enhance blood-brain barrier penetration for neurodegenerative disease targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
